molecular formula C19H16N2O2S B251784 N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide

Katalognummer B251784
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: NIYWFOYEZUZUGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as PAT-1251, is a small molecule drug that has been studied extensively for its potential therapeutic applications. It is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

PAT-1251 is a selective and potent inhibitor of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, which is involved in the dephosphorylation of insulin receptor and other signaling proteins. By inhibiting N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, PAT-1251 can enhance insulin signaling and improve glucose uptake in insulin-sensitive tissues. PAT-1251 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
PAT-1251 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. PAT-1251 has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. It has also been shown to reduce plasma triglyceride and cholesterol levels.

Vorteile Und Einschränkungen Für Laborexperimente

PAT-1251 is a potent and selective inhibitor of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, which makes it a valuable tool for studying the role of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide in insulin signaling and glucose homeostasis. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. PAT-1251 should be used with caution in cell culture and animal studies.

Zukünftige Richtungen

There are several potential future directions for the study of PAT-1251. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in humans. Clinical trials are needed to determine the safety and efficacy of PAT-1251 in humans. Another direction is to investigate the molecular mechanisms underlying the effects of PAT-1251 on glucose homeostasis and energy metabolism. This could lead to the development of new drugs targeting N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide and other signaling proteins involved in insulin signaling and glucose homeostasis.

Synthesemethoden

The synthesis of PAT-1251 involves a series of chemical reactions that start with the reaction of 4-aminobenzonitrile with 2-bromoacetophenone to form 4-(2-bromoacetyl)aminobenzonitrile. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, PAT-1251. The synthesis of PAT-1251 has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

PAT-1251 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide is a negative regulator of insulin signaling, and its inhibition by PAT-1251 can improve insulin sensitivity and glucose homeostasis. PAT-1251 has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

Eigenschaften

Molekularformel

C19H16N2O2S

Molekulargewicht

336.4 g/mol

IUPAC-Name

N-[4-[(2-phenylacetyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-18(13-14-5-2-1-3-6-14)20-15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23)

InChI-Schlüssel

NIYWFOYEZUZUGW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Löslichkeit

0.4 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.